(2R)-2-phenylbutan-2-ol

Catalog No.
S16005859
CAS No.
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-phenylbutan-2-ol

Product Name

(2R)-2-phenylbutan-2-ol

IUPAC Name

(2R)-2-phenylbutan-2-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m1/s1

InChI Key

XGLHYBVJPSZXIF-SNVBAGLBSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)O

Isomeric SMILES

CC[C@](C)(C1=CC=CC=C1)O

(2R)-2-phenylbutan-2-ol is a chiral secondary alcohol with the molecular formula C10H14OC_{10}H_{14}O and a molecular weight of 150.22 g/mol. It is characterized by a butanol backbone with a phenyl group attached to the second carbon. This compound is significant in organic chemistry due to its stereochemistry, which plays a crucial role in its reactivity and biological activity.

Typical of alcohols, including:

  • Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, using oxidizing agents like chromium trioxide can convert it into 2-phenylbutanone.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in synthesizing fragrances and flavor compounds.
  • Dehydration: Under acidic conditions, (2R)-2-phenylbutan-2-ol can undergo dehydration to form alkenes, such as 2-phenylbutene.

Research indicates that (2R)-2-phenylbutan-2-ol exhibits biological activities that may be beneficial in medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways. Its chiral nature allows it to interact selectively with biological targets, making it a compound of interest in drug design and development.

Several methods exist for synthesizing (2R)-2-phenylbutan-2-ol:

  • Bioreduction: A notable method involves the bioreduction of 1-phenyl-2-butanone using the fungus Rhizopus arrhizus, which provides high enantioselectivity. The process typically occurs in ethanol and water at room temperature over several days .

    General Procedure:
    • Ferment Rhizopus arrhizus mycelia in a culture medium.
    • Add 1-phenyl-2-butanone to the culture after fermentation.
    • Incubate under controlled conditions, followed by extraction and purification.
  • Chemical Synthesis: Traditional synthetic routes include starting from phenylacetic acid or phenylbutyric acid derivatives, followed by reduction steps using reagents like lithium aluminum hydride.

(2R)-2-phenylbutan-2-ol finds applications in various fields:

  • Pharmaceuticals: Its unique stereochemistry makes it valuable for developing chiral drugs.
  • Fragrance Industry: It is used as a building block for synthesizing aromatic compounds used in perfumes.
  • Flavoring Agents: Its pleasant odor profile allows it to be used in food flavoring.

Studies on the interactions of (2R)-2-phenylbutan-2-ol with biological systems have shown that it can influence enzyme activities and receptor binding affinities. These interactions are often studied using various biochemical assays to understand its mechanism of action better. For example, research has demonstrated its potential to inhibit specific pathways involved in inflammation .

(2R)-2-phenylbutan-2-ol shares structural similarities with other compounds, including:

Compound NameStructure TypeUnique Features
1-Phenylpropan-1-olPrimary AlcoholLacks stereocenter; simpler structure
3-Phenylbutan-1-olPrimary AlcoholDifferent position of hydroxyl group
3-Phenylbutan-2-oneKetoneContains a carbonyl group instead of hydroxyl
(S)-1-(4-Methylphenyl)ethanolSecondary AlcoholDifferent substituent on the aromatic ring

The uniqueness of (2R)-2-phenylbutan-2-ol lies in its specific stereochemistry and the presence of both an alcohol functional group and a phenyl ring, which confer distinct physical and chemical properties compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types